molecular formula C11H18N2O B587322 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 1794891-89-6

2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No. B587322
M. Wt: 201.321
InChI Key: IWKWOYOVCXHXSS-NCKGIQLSSA-N
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Patent
US07799928B2

Procedure details

A synthetic one-pot process as provided by the present invention preferably involves the preparation of 2n-butyl-3-[2′(triphenyl methyl tetrazol-5yl)-biphenyl-4-yl-methyl]-1,3-diazaspiro[4,4]non-1-en-4-one hydrochloride of formula (IV) as shown above by the reaction of 5-(4′-bromomethyl biphenyl-2-yl)-1-trityl-1H-tetrazole of formula (III) and 2n-butyl-1,3-diazaspiro[4,4]-non-1-en-4-one of formula (II) as the HCl in presence of a base, with a phase transfer catalyst, in the presence of a hydrocarbon solvent, preferably toluene, optionally in presence of water as a second phase of the one-pot reaction system. The condensation of intermediate compounds of formulae (II) and (III) is preferably carried out at a temperature from about 20° C. to about 95° C., preferably at about 85° C. The reaction is allowed to proceed for a time that the skilled artisan will know to adjust according to the reaction temperature. For example, when the reaction temperature is about 90° C., a reaction time of between about 1 and 2 hours is usually sufficient. The reaction can be easily monitored using Thin Layer Chromatography. After reaction completion, the reaction is cooled to about 25° C. and the aqueous layer, if present, is separated, the reaction mass is washed with water and the layers are separated. A suitable acid, such as HCl (4N) is added to the reaction mass and stirred at about 55° C. for 40 minutes to 1 hour. The reaction can again be easily monitored by Thin Layer Chromatography and after reaction completion, the product can be filtered. Upon filtration, the product is washed with water and dried to yield irbesartan hydrochloride in hydrated form.
Name
2n-butyl-3-[2′(triphenyl methyl tetrazol-5yl)-biphenyl-4-yl-methyl]-1,3-diazaspiro[4,4]non-1-en-4-one hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([C:6]1[N:10]([CH2:11][C:12]2[CH:17]=[CH:16][C:15]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=3[CH:24]3[N:28](C)[N:27](C4C=CC=CC=4)[N:26](C4C=CC=CC=4)[N:25]3C3C=CC=CC=3)=[CH:14][CH:13]=2)[C:9](=[O:48])[C:8]2([CH2:52][CH2:51][CH2:50][CH2:49]2)[N:7]=1)[CH2:3][CH2:4][CH3:5].BrCC1C=CC(C2C=CC=CC=2C2N(C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)N=NN=2)=CC=1.C(C1NC(=O)C2(CCCC2)N=1)CCC.Cl>O.C1(C)C=CC=CC=1>[CH3:5][CH2:4][CH2:3][CH2:2][C:6]1[N:10]([CH2:11][C:12]2[CH:17]=[CH:16][C:15]([C:18]3[C:19]([C:24]4[N:25]=[N:26][NH:27][N:28]=4)=[CH:20][CH:21]=[CH:22][CH:23]=3)=[CH:14][CH:13]=2)[C:9](=[O:48])[C:8]2([CH2:49][CH2:50][CH2:51][CH2:52]2)[N:7]=1.[ClH:1] |f:0.1,7.8|

Inputs

Step One
Name
2n-butyl-3-[2′(triphenyl methyl tetrazol-5yl)-biphenyl-4-yl-methyl]-1,3-diazaspiro[4,4]non-1-en-4-one hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(CCC)C1=NC2(C(N1CC1=CC=C(C=C1)C1=C(C=CC=C1)C1N(N(N(N1C)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)=O)CCCC2
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=NC2(C(N1)=O)CCCC2
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at about 55° C. for 40 minutes to 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A synthetic one-pot process as provided by the present invention
CUSTOM
Type
CUSTOM
Details
is preferably carried out at a temperature from about 20° C. to about 95° C., preferably at about 85° C
CUSTOM
Type
CUSTOM
Details
is about 90° C.
CUSTOM
Type
CUSTOM
Details
a reaction time of between about 1 and 2 hours
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
After reaction completion
CUSTOM
Type
CUSTOM
Details
the aqueous layer, if present, is separated
WASH
Type
WASH
Details
the reaction mass is washed with water
CUSTOM
Type
CUSTOM
Details
the layers are separated
ADDITION
Type
ADDITION
Details
A suitable acid, such as HCl (4N) is added to the reaction mass
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
after reaction completion
FILTRATION
Type
FILTRATION
Details
the product can be filtered
FILTRATION
Type
FILTRATION
Details
Upon filtration
WASH
Type
WASH
Details
the product is washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.